N'-[2-(2-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
N'-[2-(2-Methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a structurally complex ethanediamide derivative featuring two distinct pharmacophores:
- A 3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl group: Incorporates a sulfonamide-linked oxazolidinone ring, a motif known for enzyme inhibition (e.g., antibacterial or protease targets) .
This compound’s synthesis likely involves multi-step reactions, including sulfonylation of oxazolidinone precursors and coupling with ethanediamide intermediates, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-7-9-18(10-8-16)32(28,29)25-13-14-31-20(25)15-24-22(27)21(26)23-12-11-17-5-3-4-6-19(17)30-2/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSDXCMGSTKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the aromatic rings . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Electrophiles: Bromine (Br₂), nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N’-[2-(2-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Ethanediamide Derivatives

*Estimated via fragment-based methods (e.g., Crippen’s method).
Key Observations :
- The methoxyphenyl group in the target compound enhances lipophilicity compared to nitro- or cyanomethoxy-substituted analogs, favoring passive diffusion across biological membranes .
- The 4-methylbenzenesulfonyl group balances steric bulk and electron density, contrasting with the electron-deficient 4-nitrobenzenesulfonyl group in , which may alter binding to sulfonamide-sensitive enzymes.
Critical Analysis :
Table 3: Comparative Bioactivity of Ethanediamides Against TMPRSS2
Insights :
- The target compound’s methoxyphenyl and methylbenzenesulfonyl groups may synergize for TMPRSS2 inhibition, though experimental validation is required.
- Fluorinated analogs in exhibit stronger binding (ΔG < -7.1 kcal/mol), suggesting that electron-withdrawing substituents improve target engagement.
Biological Activity
N'-[2-(2-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazolidinone moiety and a methoxyphenyl group. Its molecular formula is C₁₈H₂₃N₃O₃S, and it has a molar mass of approximately 357.46 g/mol. The presence of both hydrophilic and hydrophobic elements in its structure suggests potential interactions with various biological targets.
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain strains of bacteria. The oxazolidinone structure is known for its efficacy against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anti-inflammatory Effects : The sulfonamide group in the compound has been associated with anti-inflammatory activity. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction, although further studies are needed to elucidate the precise pathways involved .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing translation .
- Modulation of Signaling Pathways : The anti-inflammatory properties may stem from the modulation of NF-kB signaling pathways, reducing the expression of inflammatory mediators .
- Induction of Apoptosis : The cytotoxic effects on cancer cells could be mediated through the activation of caspases and other apoptotic pathways, leading to programmed cell death .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study conducted on MRSA-infected mice showed that treatment with this compound significantly reduced bacterial load in tissues compared to controls. This suggests its potential as an effective antimicrobial agent .
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound resulted in marked reductions in inflammatory markers and improved patient outcomes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis likely involves multi-step reactions, including catalytic hydrogenation, sulfonylation, and amide coupling. For example:
- Step 1 : Reduction of intermediates using Pd/C under H₂ (e.g., 10 wt% Pd/C in methanol, 4 hours at RT) .
- Step 2 : Sulfonylation with p-toluenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA), stirred for 18 hours .
- Step 3 : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) . Yield optimization can leverage Design of Experiments (DoE) to test variables like catalyst loading, solvent ratios, and reaction time .
Q. How is the compound structurally characterized to confirm purity and identity?
Characterization methods include:
- NMR spectroscopy (¹H/¹³C): Assign peaks for methoxy (δ ~3.8 ppm), sulfonyl groups (δ ~7.7 ppm for aromatic protons), and oxazolidine carbons .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- Infrared (IR) spectroscopy : Detect amide C=O stretches (~1667 cm⁻¹) and sulfonyl S=O bands (~1350–1150 cm⁻¹) .
- Elemental analysis : Validate C/H/N/S content within ±0.4% of theoretical values .
Q. What computational tools predict its biological targets, and how reliable are these predictions?
Molecular docking (e.g., AutoDock Vina) against TMPRSS2, a serine protease implicated in viral entry, is a starting point. Evidence shows similar ethanediamides bind TMPRSS2 with free energies (ΔG) of −7.1 to −7.2 kcal/mol . However, in silico predictions require validation via:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd).
- Enzymatic assays : Test inhibition of TMPRSS2 proteolytic activity .
Advanced Research Questions
Q. How can discrepancies between predicted binding affinity and experimental activity be resolved?
Discrepancies may arise from solvation effects, protein flexibility, or off-target interactions. Strategies include:
- Molecular dynamics (MD) simulations : Use GROMACS or AMBER to assess binding stability over 100+ ns trajectories.
- X-ray crystallography : Resolve ligand-protein co-structures using SHELX for refinement .
- Alchemical free-energy calculations (FEP/MBAR) : Quantify ΔΔG for mutations in binding pockets .
Q. What strategies improve metabolic stability for in vivo studies?
- Liver microsome assays : Incubate with human/rat microsomes and monitor degradation via LC-MS/MS.
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) or methylene spacers to block CYP450 oxidation .
- Prodrug design : Mask polar groups (e.g., esterification) to enhance bioavailability .
Q. How does the oxazolidine-sulfonyl moiety influence target selectivity across protease families?
- Comparative docking : Screen against homologous proteases (e.g., matriptase, furin) to assess selectivity.
- SAR studies : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) and compare IC₅₀ values .
- Covalent docking : Evaluate potential for irreversible binding via cysteine proximity analysis .
Methodological Notes
- Synthetic Optimization : Reaction scalability can be tested using flow chemistry (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility .
- Data Validation : Cross-validate computational predictions with orthogonal assays (e.g., SPR + enzymatic activity) to minimize false positives .
- Ethical Compliance : Adhere to institutional guidelines for in vivo testing, emphasizing compounds with >80% metabolic stability in microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
